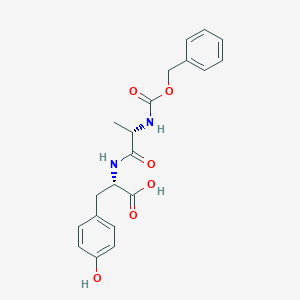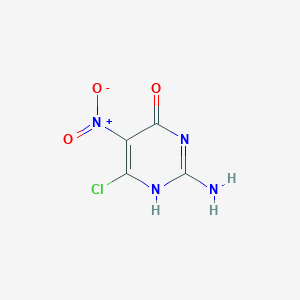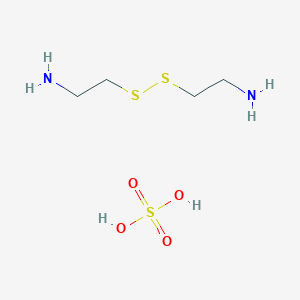
N,N-Diallyl-2,2,2-trifluoroacetamide
Descripción general
Descripción
N,N-Diallyl-2,2,2-trifluoroacetamide is an organic compound with the molecular formula CF3CON(CH2CH=CH2)2. It is used as an organic building block in chemical synthesis and has applications in various fields, including chemistry and industry . The compound is known for its capability to facilitate ring-closing metathesis reactions when used with specific catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Diallyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of trifluoroacetic anhydride with diallylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction is as follows: [ \text{CF}_3\text{CO}_2\text{O} + 2 \text{CH}_2\text{CH=CH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{CON}(\text{CH}_2\text{CH=CH}_2)_2 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diallyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Ring-Closing Metathesis (RCM): This reaction is facilitated by catalysts such as Hoveyda-Grubbs type catalysts.
Substitution Reactions: The compound can participate in substitution reactions where the allyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Catalysts: Hoveyda-Grubbs type catalysts are commonly used for ring-closing metathesis reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Major Products:
Aplicaciones Científicas De Investigación
N,N-Diallyl-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: It is used as a substrate in ring-closing metathesis reactions to synthesize cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diallyl-2,2,2-trifluoroacetamide involves its interaction with catalysts to facilitate ring-closing metathesis reactions. The molecular targets include the double bonds in the allyl groups, which undergo metathesis to form cyclic compounds. The pathways involved include the formation of metallacyclobutane intermediates, which then rearrange to form the desired ring-closed products .
Comparación Con Compuestos Similares
N,N-Diallylamine: This compound is similar in structure but lacks the trifluoroacetamide group.
N,N-Diallylmethylamine: Another similar compound with a methyl group instead of the trifluoroacetamide group.
Uniqueness: N,N-Diallyl-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications, such as ring-closing metathesis reactions .
Propiedades
IUPAC Name |
2,2,2-trifluoro-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c1-3-5-12(6-4-2)7(13)8(9,10)11/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFAOCVUPKJNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289115 | |
| Record name | N,N-Diallyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14618-49-6 | |
| Record name | 2,2,2-Trifluoro-N,N-di-2-propen-1-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 59282 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diallyl-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diallyl-2,2,2-trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Diallyl-2,2,2-trifluoroacetamide (NDT) interact with the lithium metal anode to improve battery performance?
A1: NDT exhibits a preferential reduction on the lithium metal anode surface during battery operation []. This reduction, coupled with NDT's participation in the primary Li+ solvation shell, leads to the formation of a stable and uniform Solid Electrolyte Interphase (SEI) layer enriched with Li3N []. This modified SEI layer offers several benefits:
- Reduced Dendrite Formation: The uniform SEI layer effectively suppresses the growth of lithium dendrites, which can cause short circuits and reduce battery lifespan [].
- Lower Polarization: The presence of NDT contributes to lower polarization in Li||Li cells, indicating improved charge transfer kinetics [].
- Enhanced Cycling Stability: LillLFP cells containing NDT in the electrolyte demonstrate improved cycling stability and capacity retention compared to cells without NDT []. This indicates that NDT helps maintain the integrity of the lithium anode over repeated charge-discharge cycles.
Q2: What are the structural characteristics of this compound (NDT)?
A2: While the provided research [] focuses on NDT's application, it doesn't delve into detailed structural characterization. Further investigation into spectroscopic data and molecular weight would be needed to provide a comprehensive answer.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


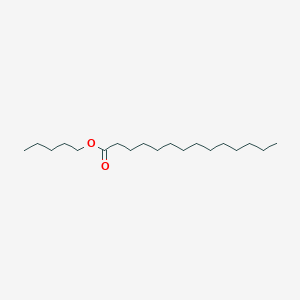

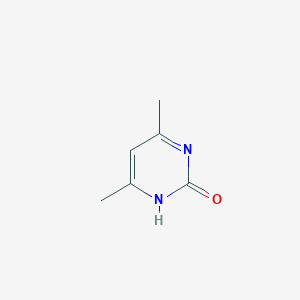



![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)

